Orexin is derived from a precursor protein known as prepro-orexin, which consists of 130 amino acids. This precursor is encoded by the gene HCRTR, located on chromosome 17. The synthesis of orexin involves the cleavage of prepro-orexin into its active forms: orexin-A (33 amino acids) and orexin-B (28 amino acids). Orexin-A is distinguished by its two intrachain disulfide bonds, which are critical for its structural integrity and biological activity .
The synthesis of orexin-A has been achieved through various methods. A notable approach is a one-step cyclization method utilizing iodine oxidation in an acetic acid/water solution. This method employs selective side-chain protection of cysteine residues to facilitate the formation of disulfide bonds without leading to undesired cyclic configurations. The efficiency of this synthesis method is characterized by high yield and purity of the resulting peptide .
Other synthesis strategies have included comparing different techniques for creating peptides with disulfide bonds, optimizing reaction time and yield. The ability to control the formation of cyclic structures is essential for obtaining functional orexin peptides .
The molecular structure of orexin-A reveals a compact conformation characterized by a hydrophilic N-terminal region and a conserved C-terminal region. The N-terminal portion features a short helix stabilized by disulfide bonds, while the C-terminal region exhibits a helix-turn-helix conformation. This structural arrangement provides an amphipathic character essential for receptor binding .
Orexin-A's interaction with receptors is influenced by specific hydrophobic residues that are conserved across both orexin peptides. Substituting these residues can significantly reduce their functional potency at orexin receptors .
Orexin peptides interact with two main types of receptors: orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). The binding affinity differs between these receptors; for instance, orexin-A binds OX1R with approximately 100-fold higher affinity than orexin-B, while both peptides exhibit similar affinities for OX2R .
Upon binding to their respective receptors, these neuropeptides activate G-protein-coupled signaling pathways that lead to increased intracellular calcium levels. This signaling cascade involves phospholipase C activation and subsequent mobilization of calcium ions from intracellular stores .
The mechanism through which orexins exert their effects involves binding to their receptors, leading to the activation of G-proteins that stimulate various intracellular pathways. For example, activation of OX1R can induce phospholipase C activity, resulting in increased levels of inositol trisphosphate and diacylglycerol, which further elevate intracellular calcium concentrations .
This increase in calcium levels triggers downstream effects that influence neuronal excitability and neurotransmitter release, ultimately enhancing arousal and wakefulness while modulating appetite-related behaviors .
Orexin-A is a peptide with a molecular weight of approximately 3,900 Da. It has a compact structure stabilized by disulfide bonds that contribute to its biological activity. The peptide is soluble in aqueous solutions due to its polar regions but may exhibit varying solubility based on pH and ionic strength.
Chemically, orexins are characterized by their peptide bonds linking amino acids. The presence of disulfide bonds in orexin-A adds stability to its structure. These properties are critical for maintaining the integrity required for receptor interaction and signaling activity .
Orexins have significant implications in neuroscience and pharmacology due to their role in sleep regulation and appetite control. Research into orexin receptor antagonists has gained traction for potential therapeutic applications in treating sleep disorders such as insomnia and narcolepsy. For instance, suvorexant is an approved medication that acts as an antagonist at orexin receptors to promote sleep .
Additionally, understanding the orexin system has opened avenues for exploring treatments related to obesity and metabolic disorders, given its involvement in appetite regulation . The ongoing study of orexins continues to reveal insights into their diverse physiological roles and potential clinical applications.
The orexin system was independently discovered in 1998 by two research groups using distinct methodologies. De Lecea and colleagues identified hypocretin-1 and hypocretin-2 through subtractive hybridization analysis of rat hypothalamic cDNA libraries, naming them for their hypothalamic origin ("hypo") and resemblance to secretin ("cretin") [1] [4]. Simultaneously, Sakurai and Yanagisawa’s team discovered the same peptides while screening for endogenous ligands of orphan G-protein-coupled receptors. They named them orexin-A and orexin-B (from the Greek "orexis," meaning appetite) due to observed feeding stimulation upon intracerebroventricular administration in rats [1] [6] [8]. This dual nomenclature persists in scientific literature, with "hypocretin" (HCRT) typically referencing genes and transcripts, while "orexin" denotes the encoded peptides and their physiological functions [1] [14]. The discovery’s significance was underscored by the 2022 Breakthrough Prize awarded to Yanagisawa and Mignot for elucidating orexin’s role in sleep regulation [1].
The human orexin system originates from a single HCRT gene located on chromosome 17q21.2, encoding a 131-amino-acid precursor protein called prepro-orexin [1] [2] [6]. Proteolytic cleavage of prepro-orexin yields two neuropeptides:
Characteristic | Orexin-A (OX-A) | Orexin-B (OX-B) |
---|---|---|
Length | 33 amino acids | 28 amino acids |
Molecular Weight | 3,562 Da | 2,937 Da |
Post-translational Modifications | 2 disulfide bonds, N-terminal pyroglutamylation | None |
Receptor Affinity | High affinity for OX1R and OX2R | Selective high affinity for OX2R |
Sequence Conservation | 100% identical across mammals | 93-96% across mammals |
These peptides bind two G-protein-coupled receptors:
Orexin Neuron Localization and Projections
Orexin-producing neurons are exclusively localized within the lateral hypothalamus (LH), perifornical area, and posterior hypothalamus. Humans possess approximately 50,000–80,000 orexinergic neurons [1] [6]. Despite their restricted origin, these neurons project extensively throughout the central nervous system:
Receptor Distribution and Functional Implications
OX1R and OX2R exhibit distinct but overlapping expression patterns:
Brain Region | Primary Receptor | Functional Role | Citation |
---|---|---|---|
Locus Coeruleus (LC) | OX1R | Arousal, vigilance, stress response | [6][10] |
Tuberomammillary Nucleus (TMN) | OX2R | Wakefulness, histamine-mediated arousal | [6][10] |
Ventral Tegmental Area (VTA) | OX1R/OX2R | Reward processing, drug addiction | [6][7] |
Hippocampus (CA1/DG) | OX1R | Memory consolidation, synaptic plasticity | [10] |
Hippocampus (CA3) | OX2R | Seizure modulation, network synchronization | [10] |
Paraventricular Thalamus | OX2R | Arousal, emotional processing | [3][10] |
Lateral Hypothalamus (LH) | OX1R | Autonomic regulation, local feedback | [3] |
Immunohistochemical studies in human hypothalamus confirm high OX1R density in the lateral hypothalamic area (>80% neurons), supraoptic nucleus, dorsomedial nucleus, and paraventricular nucleus [3]. This distribution enables orexins to integrate metabolic, circadian, and limbic signals to coordinate arousal state transitions, energy homeostasis, and neuroendocrine functions [1] [6] [9].
Compound Names Mentioned in the Article:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2